N-(4-chlorobenzyl)-N'-(3-methylphenyl)ethanediamide
Overview
Description
N-(4-chlorobenzyl)-N'-(3-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C16H15ClN2O2 and its molecular weight is 302.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.0822054 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Cytotoxic Activities
A study explored the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, revealing their promising antibacterial and cytotoxic properties. This research indicates the compound's potential utility in developing new therapeutic agents targeting resistant bacterial strains and cancer cells (Noolvi et al., 2014).
Photovoltaic Light Harvesting Efficiency
Another study focused on the structural, spectroscopic, and various physico-chemical and biological characteristics of organic molecules, including derivatives like 4,4′-dichlorobenzil, showing their applications in light harvesting and photovoltaic efficiency. This suggests the compound's relevance in enhancing the performance of dye-sensitized solar cells (Mary et al., 2019).
Electrochromic Applications
Research on N,N,N′,N′-tetraphenyl-1,4-phenylenediamine−fluorene alternating conjugated polymers illustrates its electrochromic properties and potential in electronic display technologies. The study highlights the synthesis and characterization of these polymers, emphasizing their solubility, thermal stability, and electrochromic behavior (Chen et al., 2010).
Liquid Crystalline Polymers
The synthesis and characterization of segmented liquid crystalline polymers with the azo group in the main chain demonstrate their utility in materials science. These polymers exhibit unique properties like the nematic phase and photoisomerization, applicable in advanced materials and display technologies (Acierno et al., 2004).
Environmental Monitoring and Remediation
A study on the sonolytic degradation of hazardous organic compounds, including chlorobenzene and biphenyl derivatives, in aqueous solutions underlines the environmental applications of such compounds. It showcases their potential in treating water contaminated with toxic organic substances through sonolysis, contributing to environmental remediation efforts (Okuno et al., 2000).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(3-methylphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-3-2-4-14(9-11)19-16(21)15(20)18-10-12-5-7-13(17)8-6-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYCPOXKZDUWHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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